3-(Benzyloxy)-5-chloro-1-methylpyridin-2-one
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Description
3-(Benzyloxy)-5-chloro-1-methylpyridin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NSC 757749 and is a member of the pyridone family of compounds. Its unique chemical structure has made it a subject of interest for researchers who seek to explore its potential applications in various fields.
Scientific Research Applications
- Background : Fluorinated heterocycles play a crucial role in drug development, with approximately 20% of anticancer and antibiotic drugs containing fluorine atoms .
- Research Findings : 3-(Benzyloxy)-5-chloro-1-methylpyridin-2-one has been investigated for its in vivo and in vitro anticancer activity. Some studies suggest that it could serve as a lead structure for drug design, potentially rivaling or surpassing reference drugs. Importantly, it exhibits reduced cytotoxicity in non-cancerous cell lines, indicating a promising safety profile .
- Research Insights : 3-(Benzyloxy)-5-chloro-1-methylpyridin-2-one has demonstrated antimicrobial activity against various pathogens. Researchers have explored its potential as an antimicrobial lead compound .
- Studies : This compound has been investigated for its inhibitory effects on DNA polymerase activity. Understanding its interactions with these enzymes can inform drug design strategies .
- Application : 3-(Benzyloxy)-5-chloro-1-methylpyridin-2-one has been employed as a boron reagent in Suzuki–Miyaura coupling reactions. These reactions allow the synthesis of complex organic molecules .
- Structure–Activity Relationship (SAR) : Substituents on the heterocyclic ring significantly impact its anticancer and antimicrobial activities. Electron-donating or electron-withdrawing groups play a crucial role .
- Klenow Fragment : Although not directly related to its scientific applications, it’s interesting to note that Klenow fragment (a DNA polymerase I derivative) was historically produced through proteolytic cleavage, but now it is recombinantly produced in E. coli strains carrying the gene for the large fragment of DNA polymerase I .
Anticancer Activity
Antimicrobial Properties
DNA Polymerase Inhibition
Suzuki–Miyaura Coupling
Drug Design and Optimization
Historical Significance
properties
IUPAC Name |
5-chloro-1-methyl-3-phenylmethoxypyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-15-8-11(14)7-12(13(15)16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFBXCBGBUROGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)OCC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-5-chloro-1-methylpyridin-2-one |
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